molecular formula C14H20FNO2 B2852489 (S)-N-Boc-1-fluoro-3-phenyl-2-propylamine CAS No. 2006287-06-3

(S)-N-Boc-1-fluoro-3-phenyl-2-propylamine

Cat. No.: B2852489
CAS No.: 2006287-06-3
M. Wt: 253.317
InChI Key: YSUIOQVGIFCYDO-LBPRGKRZSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Boc-1-fluoro-3-phenyl-2-propylamine typically involves several steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Fluorinated Intermediate:

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Grignard reaction or a Suzuki coupling reaction.

    Protection of the Amine Group: The amine group is protected using Boc anhydride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Boc-1-fluoro-3-phenyl-2-propylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a fully saturated amine.

Scientific Research Applications

(S)-N-Boc-1-fluoro-3-phenyl-2-propylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-Boc-1-fluoro-3-phenyl-2-propylamine involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The Boc protecting group helps in stabilizing the molecule during various reactions.

Comparison with Similar Compounds

Similar Compounds

    ®-N-Boc-1-fluoro-3-phenyl-2-propylamine: The enantiomer of the compound.

    N-Boc-1-fluoro-3-phenyl-2-propylamine: Without the chiral center.

    N-Boc-1-chloro-3-phenyl-2-propylamine: With a chlorine atom instead of fluorine.

Uniqueness

(S)-N-Boc-1-fluoro-3-phenyl-2-propylamine is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-fluoro-3-phenylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,17)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUIOQVGIFCYDO-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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